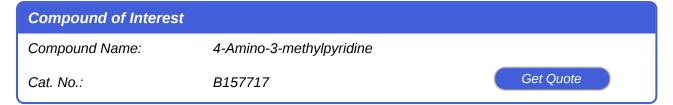


"physical and chemical properties of 4-Amino-3picoline"

Author: BenchChem Technical Support Team. Date: December 2025



A Comprehensive Technical Guide to 4-Amino-3-picoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-picoline, also known as 3-methylpyridin-4-amine, is a heterocyclic aromatic amine that serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique structural arrangement, featuring a pyridine ring substituted with both an amino and a methyl group, imparts specific reactivity that is leveraged in the development of complex molecules. This technical guide provides an in-depth overview of the physical and chemical properties of 4-Amino-3-picoline, detailed experimental protocols for its synthesis, and its role as a versatile chemical intermediate.

Core Physical and Chemical Properties

The fundamental properties of 4-Amino-3-picoline are summarized below, providing a comprehensive dataset for laboratory and research applications.

Table 1: General and Physical Properties of 4-Amino-3-picoline



Property	Value	References
CAS Number	1990-90-5	[1]
Molecular Formula	C ₆ H ₈ N ₂	[1]
Molecular Weight	108.14 g/mol	[1]
Appearance	Yellow to brown crystalline powder; White to orange to green powder to crystal	[2]
Melting Point	107-111 °C	[2]
Boiling Point	265.4 °C at 760 mmHg	[1]
Density	1.068 g/cm ³	[1]
Flash Point	138.4 °C	[1]
Vapor Pressure	0.00918 mmHg at 25°C	[1]
Refractive Index	1.574	[1]

Table 2: Chemical Identifiers and Spectral Data

Identifier/Spectrum	Data	References
Synonyms	3-Methyl-4-aminopyridine, 3- methylpyridin-4-amine	[1][2]
InChI	InChI=1S/C6H8N2/c1-5-4-8-3- 2-6(5)7/h2-4H,1H3,(H2,7,8)	[3]
InChlKey	VGJLGPCXUGIXRQ- UHFFFAOYSA-N	[3]
SMILES	Cc1cnccc1N	
IR Spectrum	Data available from the NIST WebBook	[3]

Reactivity and Applications



4-Amino-3-picoline is a versatile intermediate primarily utilized in the synthesis of more complex molecules. The presence of the amino group and the nitrogen atom in the pyridine ring allows it to participate in a variety of chemical transformations.

It is a key precursor in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 infection.[4] The synthesis of Nevirapine from 4-Amino-3-picoline highlights its importance in medicinal chemistry. Furthermore, its derivatives are explored in the development of agrochemicals, such as herbicides and pesticides. The compound's ability to act as a ligand in coordination chemistry also opens avenues for its use in catalysis and materials science.

Experimental Protocols: Synthesis of 4-Amino-3-picoline

Several synthetic routes to 4-Amino-3-picoline have been developed, with two common methods detailed below.

Method 1: From 3-Bromo-4-picoline

This protocol describes the synthesis of 4-Amino-3-picoline via amination of 3-bromo-4-picoline.

Procedure:

- To a high-pressure autoclave, add 300 mL of methanol, 150 g of 3-bromo-4-picoline, and 5 g of copper sulfate.[4]
- Introduce ammonia gas into the autoclave until the pressure reaches 5 atm.[4]
- Heat the reaction mixture to 160 °C and maintain this temperature for 8 hours.
- After the reaction is complete, cool the autoclave to room temperature.
- Filter the reaction mixture by suction filtration.
- Concentrate the filtrate under reduced pressure to obtain a solid residue.[4]



 Recrystallize the solid from ethyl acetate to yield 4-Amino-3-picoline. A yield of 95% has been reported for this method.[4]

Method 2: From 4-Picoline-3-boronic acid

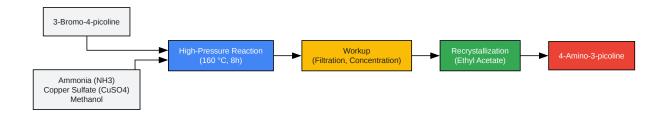
This method outlines the synthesis from a boronic acid precursor.

Procedure:

- In a flask equipped with a mechanical stirrer, combine 27.4 g (0.2 mol) of 4-picoline-3-boronic acid, 50 mL of methanol, and 128 g (1 mol) of aqueous ammonia (28% mass concentration).[5]
- Add 2.9 g (0.02 mol) of copper(I) oxide to the mixture.[5]
- Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]
- Upon completion, filter the mixture via suction filtration.
- Concentrate the filtrate under reduced pressure.
- Recrystallize the resulting solid from ethyl acetate to obtain 4-Amino-3-picoline. A reported yield for this procedure is 95%.[5]

Visualized Workflows and Relationships

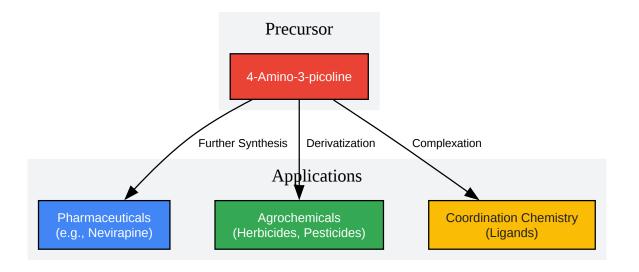
To better illustrate the synthetic utility and context of 4-Amino-3-picoline, the following diagrams are provided.





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Caption: Synthesis of 4-Amino-3-picoline from 3-Bromo-4-picoline.



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- To cite this document: BenchChem. ["physical and chemical properties of 4-Amino-3-picoline"]. BenchChem, [2025]. [Online PDF]. Available at:



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